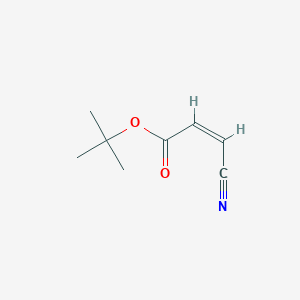
(Z)-tert-Butyl 3-cyanoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-tert-Butyl 3-cyanoacrylate is a cyanoacrylate compound known for its rapid polymerization and strong adhesive properties. Cyanoacrylates are widely used in various applications, including medical adhesives, industrial bonding, and consumer products. The unique chemical structure of this compound allows it to form strong bonds quickly upon contact with moisture, making it a valuable compound in many fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 3-cyanoacrylate typically involves the reaction of tert-butyl cyanoacetate with formaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent polymerization step. The reaction conditions often include a temperature range of 20-30°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous processes. The key steps include the preparation of tert-butyl cyanoacetate, its reaction with formaldehyde, and the purification of the final product. Advanced techniques such as distillation and crystallization are employed to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-tert-Butyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Rapid anionic polymerization upon contact with moisture.
Hydrolysis: Reaction with water to form cyanoacrylic acid and tert-butanol.
Addition Reactions: Reaction with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Bases: Used in the initial synthesis and polymerization reactions.
Nucleophiles: Amines and alcohols are common reagents that react with this compound.
Solvents: Organic solvents like acetone and ethyl acetate are used in various reaction steps.
Major Products Formed
Polymers: Formed through polymerization reactions.
Cyanoacrylic Acid: Formed through hydrolysis.
Substituted Cyanoacrylates: Formed through addition reactions with nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Z)-tert-Butyl 3-cyanoacrylate is used in the synthesis of various polymers and copolymers. Its rapid polymerization makes it suitable for applications in adhesives and coatings.
Biology
In biological research, this compound is used as a tissue adhesive for wound closure and surgical applications. Its biocompatibility and strong bonding properties make it ideal for medical use.
Medicine
The compound is widely used in medical adhesives for surgical incisions, wound closure, and dental applications. Its ability to form strong bonds quickly reduces the need for sutures and staples.
Industry
In industrial applications, this compound is used in the assembly of electronic components, automotive parts, and consumer products. Its strong adhesive properties and rapid curing time enhance manufacturing efficiency.
Wirkmechanismus
(Z)-tert-Butyl 3-cyanoacrylate exerts its effects through rapid anionic polymerization. Upon contact with moisture, the compound undergoes a polymerization reaction, forming long polymer chains. The molecular targets include hydroxyl and amine groups on surfaces, which initiate the polymerization process. The resulting polymer forms strong, flexible bonds that adhere to various substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Cyanoacrylate: Commonly used in consumer adhesives (super glue).
Methyl Cyanoacrylate: Used in medical adhesives and industrial applications.
Butyl Cyanoacrylate: Known for its flexibility and used in medical and industrial applications.
Uniqueness
(Z)-tert-Butyl 3-cyanoacrylate is unique due to its specific chemical structure, which provides a balance between rapid polymerization and strong adhesive properties. Its tert-butyl group enhances stability and reduces the likelihood of premature polymerization, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
tert-butyl (Z)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,1-3H3/b5-4- |
InChI-Schlüssel |
NLLRFHFNTXBYBV-PLNGDYQASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C\C#N |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


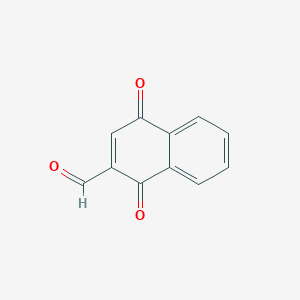
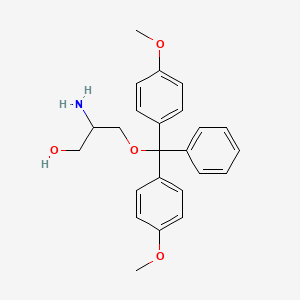


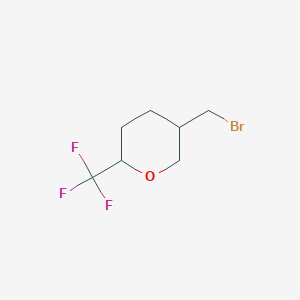
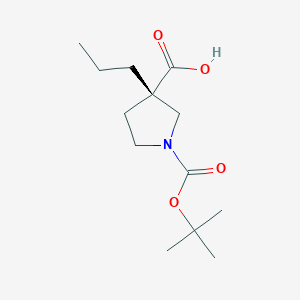

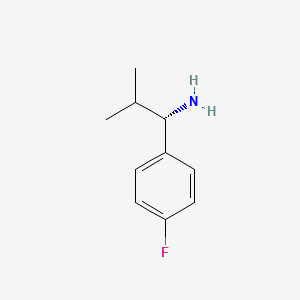

![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)
![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)


![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
